2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-14-7-9-16(10-8-14)23-19-18-17(11-12-24-18)21-20(22-19)25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYDHYAAXJYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Benzylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Attachment of the 4-Methylphenoxy Group: This can be done through etherification reactions using 4-methylphenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by targeting and inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound is being investigated for potential anti-inflammatory effects, which could have implications for treating chronic inflammatory diseases.
Biological Research
- Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme inhibition mechanisms in various biological systems.
- Receptor Modulation : Investigations into its effects on receptor activity may reveal new insights into drug design and therapeutic interventions.
Material Science
- Development of New Materials : The unique chemical structure allows for potential applications in creating materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine in various settings:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .
- Research on Anti-inflammatory Effects : Another research effort explored the anti-inflammatory potential of this compound, showing promising results in reducing inflammatory markers in vitro .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other advanced materials.
Comparison with Similar Compounds
Chemical Structure and Key Features :
- Core structure: Thieno[3,2-d]pyrimidine (a sulfur-containing fused ring system).
- Substituents: Position 2: Benzylsulfanyl (–S–CH₂C₆H₅), which may enhance hydrophobic interactions and covalent binding to kinase targets (e.g., EGFR) . Position 4: 4-Methylphenoxy (–O–C₆H₄–CH₃), contributing to electron-donating effects and improved lipophilicity compared to halogenated or methoxy variants .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Position 4 Substitution: Electron-donating groups (e.g., 4-methylphenoxy) improve lipophilicity and oral bioavailability compared to electron-withdrawing groups (e.g., 2,4-difluorophenoxy) . Halogenated phenoxy groups (e.g., 2,4-difluoro) may enhance target binding affinity but reduce metabolic stability .
Position 2 Substitution :
- Benzylsulfanyl groups facilitate covalent interactions with cysteine residues in kinase active sites (e.g., EGFR), as seen in pyrrolidinyl-acetylenic derivatives .
- Replacement with carbamate or cyclo-aliphatic groups can modulate inhibitory potency and pharmacokinetics .
Backbone Isomerism: Thieno[2,3-d]pyrimidine derivatives exhibit superior antiproliferative activity compared to thieno[3,2-d] analogues, likely due to spatial orientation differences in kinase binding pockets .
Core Modifications: Replacing the thieno[3,2-d]pyrimidine core with quinazoline improves antibacterial activity (2–4-fold against S. aureus) but reduces kinase inhibition .
Biological Activity
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.
- Molecular Formula : CHNO_{S}$$$$_{2}
- Molecular Weight : 364.48 g/mol
- CAS Number : 478067-49-1
The primary biological activity of this compound is attributed to its interaction with various protein kinases. These interactions can inhibit kinase activity, leading to disruptions in cellular signaling pathways that regulate processes such as cell growth, differentiation, and metabolism. The compound's structure suggests it may possess favorable drug-like properties, enhancing its potential as a therapeutic agent.
Antiparasitic Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in combating parasitic infections. For instance, compounds similar to this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that these compounds could inhibit the dihydrofolate reductase (DHFR) enzyme critical for the parasite's survival.
| Compound | IC_{50} (µM) | Target |
|---|---|---|
| This compound | TBD | PfDHFR |
| Related Compound A | 0.4 | PfDHFR |
| Related Compound B | 3.7 | PfDHFR |
Anticancer Activity
In addition to antiparasitic properties, thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. The inhibition of specific kinases involved in cancer progression has been a focal point of research.
Case Studies
-
Study on Inhibitory Activity Against PfDHFR :
- A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on PfDHFR. The results indicated that modifications at the phenoxy position significantly influenced binding affinity and inhibitory potency.
-
Evaluation of Anticancer Properties :
- In vitro studies on breast cancer cell lines showed that derivatives of this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Computational models predict favorable solubility and permeability profiles, which are essential for effective drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting a chlorinated thieno[3,2-d]pyrimidine precursor (e.g., 4-chloro derivative) with 4-methylphenol and benzyl mercaptan under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMSO or DMF at 80–160°C .
- Key Considerations : Optimize reaction time (typically 6–24 hours) and stoichiometry (1:1.2–1.5 molar ratio of nucleophiles to precursor). Purification via silica gel chromatography using hexane/ethyl acetate gradients is standard .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- 1H/13C NMR : Assign peaks using δ-values for the thieno[3,2-d]pyrimidine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and substituents (e.g., benzylsulfanyl S-CH₂ at δ 4.0–4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing C-4 vs. C-6 substitution) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Screening Protocols :
- Anticancer Activity : Use cell viability assays (MTT or CellTiter-Glo) against NSCLC (A549), colorectal (HCT116), and breast (MCF-7) cancer lines. Compare IC₅₀ values with reference compounds like CA-4P .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do substituents at the C-6 position influence biological activity, and what SAR trends are observed?
- SAR Analysis :
- Electron-donating groups (e.g., p-tolyl in 6g) enhance potency (IC₅₀ = 19 nM in A549) by improving hydrophobic interactions with kinase ATP-binding pockets.
- Electron-withdrawing groups (e.g., p-Cl in 6d) reduce activity (IC₅₀ = 3–600 nM), likely due to disrupted π-π stacking .
- Table 1 : Substituent Effects on Anticancer Activity (A549)
| Substituent | IC₅₀ (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| p-Tolyl | 19 | >100 |
| p-OMe | 430 | 20 |
| p-Cl | 600 | 5 |
| Data adapted from . |
Q. What strategies resolve contradictions in biological data across cell lines?
- Approach :
- Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR, PI3Kα) to confirm target engagement. For example, compounds with dual EGFR/microtubule inhibition (e.g., 6g) show broader efficacy .
- Resistance Testing : Evaluate mutations (e.g., EGFRᴷᴿᴬˢ) via isogenic cell models to explain differential responses .
Q. How can multi-target inhibition (e.g., kinase and tubulin) be optimized without toxicity?
- Design Principles :
- Scaffold Hybridization : Integrate trimethoxyaniline (microtubule disruption) and kinase-binding motifs (e.g., pyrimidine) into a single scaffold .
- Pharmacokinetic Tuning : Introduce solubilizing groups (e.g., PEG chains) to reduce off-target effects. In vivo studies show 6g reduces tumor mass by 34.9% at 7.5 mg/kg with no weight loss in mice .
Q. What analytical methods distinguish regioisomers in thieno[3,2-d]pyrimidine derivatives?
- NMR Guidelines : Compare coupling patterns (e.g., long-range H-C correlations in NOESY) and δ-values for thiophene protons (thieno[3,2-d] vs. [2,3-d] isomers differ by 0.3–0.5 ppm) .
Methodological Challenges
Q. How are reaction conditions optimized for introducing bulky substituents (e.g., 4-methylphenoxy)?
- Solvent/Temperature : Use high-boiling solvents (e.g., DMF, 160°C) to overcome steric hindrance. NaH in DMSO increases nucleophilicity of phenols .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in two-phase systems .
Q. What purification techniques address low yields in thieno[3,2-d]pyrimidine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
